Benzyl diethyldithiocarbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl N,N-diethylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NS2/c1-3-13(4-2)12(14)15-10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNBMGLUIIGFNFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=S)SCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343547 | |

| Record name | Benzyl diethyldithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3052-61-7 | |

| Record name | Benzyl diethyldithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl Diethyldithiocarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Benzyl Diethyldithiocarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl diethyldithiocarbamate is an organic sulfur compound belonging to the dithiocarbamate class of molecules. Dithiocarbamates are recognized for their strong metal-chelating properties and diverse biological activities. This technical guide provides an in-depth overview of the synthesis, characterization, and a key biological signaling pathway associated with this compound and related compounds. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound involves a nucleophilic substitution reaction between an alkali metal salt of diethyldithiocarbamic acid and a benzyl halide. The general reaction scheme is depicted below:

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol: Synthesis from Sodium Diethyldithiocarbamate and Benzyl Chloride

This protocol outlines the synthesis of this compound from commercially available starting materials.

Materials:

-

Sodium diethyldithiocarbamate (NaS₂CN(C₂H₅)₂)

-

Benzyl chloride (C₆H₅CH₂Cl)

-

N,N-Dimethylformamide (DMF) or Acetone

-

Distilled water

-

Diethyl ether or other suitable organic solvent for extraction

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium diethyldithiocarbamate (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetone.

-

Cool the solution in an ice bath.

-

Add benzyl chloride (1 equivalent), dissolved in a small amount of the reaction solvent, dropwise to the stirred solution of sodium diethyldithiocarbamate over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a separatory funnel containing distilled water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with distilled water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

The crude this compound can be purified by column chromatography on silica gel if necessary.

Characterization of this compound

The synthesized this compound can be characterized using various spectroscopic and analytical techniques.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₇NS₂ |

| Molecular Weight | 239.40 g/mol |

| Appearance | Light yellow to brown clear liquid.[1] |

| CAS Number | 3052-61-7 |

| Purity (by GC) | >98.0% |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the ethyl and benzyl protons.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~1.2 | Triplet | 6H | -CH₂CH₃ |

| ~3.7 | Quartet | 4H | -CH₂ CH₃ |

| ~4.6 | Singlet | 2H | -S-CH₂ -Ph |

| ~7.3-7.4 | Multiplet | 5H | Aromatic protons |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ) (ppm) | Assignment |

| ~12-14 | -CH₂CH₃ |

| ~42-48 | -CH₂ CH₃ |

| ~40 | -S-CH₂ -Ph |

| ~127-129 | Aromatic CH |

| ~136-138 | Aromatic C (ipso) |

| ~200 | C =S |

FT-IR (Fourier-Transform Infrared) Spectroscopy

The FT-IR spectrum reveals the presence of key functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~2850-3000 | C-H stretching (aliphatic) |

| ~3030-3080 | C-H stretching (aromatic) |

| ~1450-1500 | C=C stretching (aromatic) |

| ~1485 | C-N stretching (thioureide) |

| ~998 | C=S stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z Value | Assignment |

| 239 | Molecular ion [M]⁺ |

| 148 | [M - C₆H₅CH₂]⁺ or [N(C₂H₅)₂CS₂]⁺ |

| 91 | [C₇H₇]⁺ (tropylium ion) |

| 116 | [N(C₂H₅)₂CS]⁺ |

Biological Activity and Signaling Pathway

Dithiocarbamates, including this compound, are known to exhibit a range of biological activities, often through their ability to chelate metal ions, particularly copper. The resulting dithiocarbamate-copper complexes can act as potent inhibitors of various cellular processes.

One of the key mechanisms of action for dithiocarbamate-copper complexes is the inhibition of the ubiquitin-proteasome system (UPS). Specifically, these complexes have been shown to target the p97/NPL4 pathway, leading to proteotoxic stress and subsequent cell death in cancer cells.[2][3][4][5]

Dithiocarbamate-Copper Complex as an Inhibitor of the p97/NPL4 Pathway

The following diagram illustrates the proposed mechanism of action:

Caption: Inhibition of the p97/NPL4 pathway by a dithiocarbamate-copper complex.

The dithiocarbamate acts as an ionophore, transporting copper ions into the cell. The resulting complex then inhibits the function of the p97-NPL4 segregase, which is crucial for the processing and degradation of ubiquitinated proteins by the proteasome.[2][3][4] This inhibition leads to an accumulation of misfolded and ubiquitinated proteins, forming toxic aggregates.[5] The resulting proteotoxic stress ultimately triggers programmed cell death (apoptosis) in cancer cells.[2]

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. A detailed experimental protocol for its synthesis has been presented, along with a summary of its key physical, chemical, and spectroscopic properties in clearly structured tables. Furthermore, a significant biological mechanism of action for dithiocarbamate-copper complexes, the inhibition of the p97/NPL4 pathway, has been described and visualized. This information serves as a foundational resource for researchers working with dithiocarbamates and exploring their potential applications in medicinal chemistry and drug development.

References

- 1. 13Carbon NMR [chem.ch.huji.ac.il]

- 2. Identification of novel dithiocarbamate-copper complexes targeting p97/NPL4 pathway in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. The revival of dithiocarbamates: from pesticides to innovative medical treatments - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of Benzyl diethyldithiocarbamate

An In-depth Technical Guide to the Physicochemical Properties of Benzyl Diethyldithiocarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (CAS No: 3052-61-7). The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental context, and procedural workflows.

Core Physicochemical Data

This compound is a light yellow to brown clear liquid at room temperature.[1][2][3] The following table summarizes its key quantitative physicochemical properties.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₇NS₂ | [1][2][4] |

| Molecular Weight | 239.40 g/mol | [1][2][4][5] |

| Physical Form | Clear Liquid | [1][5] |

| Color | Light Yellow to Brown | [1][2][3] |

| Boiling Point | 172 °C at 15 mmHg | [1][5][6][7] |

| Density / Specific Gravity | 1.12 g/cm³ (at 20°C) | [1][3][6][7] |

| Refractive Index | 1.617 - 1.620 | [1][3][7] |

| LogP (Predicted) | 3.55 | [6] |

| pKa (Predicted) | 0.93 ± 0.50 | [7][8] |

| Flash Point | 154.4 °C | [6] |

| Vapor Pressure (Predicted) | 0.0 ± 0.7 mmHg at 25°C | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines common experimental protocols for the synthesis and analysis of this compound.

Synthesis of this compound

The most common laboratory synthesis for this compound involves a two-step process. First, sodium diethyldithiocarbamate is prepared from diethylamine and carbon disulfide. This salt is then reacted with a benzyl halide (e.g., benzyl chloride or benzyl bromide) to yield the final product.[6][9]

Step 1: Preparation of Sodium Diethyldithiocarbamate [9]

-

In a flask equipped with a stirrer and cooled in an ice bath, dissolve diethylamine in a suitable solvent like ethanol.

-

Slowly add an equimolar amount of carbon disulfide to the solution while stirring. The reaction is exothermic.

-

To this mixture, add an equimolar amount of sodium hydroxide solution dropwise, maintaining a low temperature.

-

Continue stirring until the reaction is complete. The product, sodium diethyldithiocarbamate, will precipitate and can be isolated by filtration. It often crystallizes as a trihydrate.

Step 2: Synthesis of this compound

-

Dissolve the synthesized sodium diethyldithiocarbamate in a polar solvent such as ethanol or acetone.

-

To this solution, add an equimolar amount of benzyl chloride or benzyl bromide dropwise with vigorous stirring at room temperature.

-

The reaction mixture is typically stirred for several hours to ensure completion. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the precipitated sodium chloride or sodium bromide is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Purity Analysis by Gas Chromatography (GC)

The purity of this compound is commonly determined by Gas Chromatography (GC), with commercial standards often exceeding 98.0% purity.[1][2][3][5]

General GC Protocol:

-

Instrument: A gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Injector Temperature: Typically set around 250 °C.

-

Detector Temperature: Typically set around 280 °C.

-

Oven Temperature Program:

-

Initial temperature: ~100 °C, hold for 1-2 minutes.

-

Ramp: Increase temperature at a rate of 10-20 °C/min up to a final temperature of ~280 °C.

-

Hold: Maintain the final temperature for 5-10 minutes to ensure all components elute.

-

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Analysis: The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.

Workflow Visualization

The following diagram illustrates the typical laboratory synthesis pathway for this compound.

Caption: Synthesis workflow for this compound.

References

- 1. This compound | 3052-61-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 3052-61-7 | TCI AMERICA [tcichemicals.com]

- 4. This compound | C12H17NS2 | CID 590455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 6. Page loading... [guidechem.com]

- 7. DIETHYLDITHIOCARBAMIC ACID BENZYL ESTER | 3052-61-7 [chemicalbook.com]

- 8. BENZYL N,N-DIMETHYLDITHIOCARBAMATE CAS#: 7250-18-2 [m.chemicalbook.com]

- 9. Sodium diethyldithiocarbamate - Wikipedia [en.wikipedia.org]

Benzyl diethyldithiocarbamate IUPAC name and synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl diethyldithiocarbamate is an organic sulfur compound belonging to the dithiocarbamate class. Dithiocarbamates are known for their diverse biological activities and applications, ranging from fungicides in agriculture to potential therapeutic agents in medicine.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthesis and analytical methodologies, and its mechanism of action, with a focus on its impact on cellular respiration.

Chemical Identity

-

IUPAC Name: benzyl N,N-diethylcarbamodithioate[3]

-

Synonyms:

Physicochemical and Toxicological Data

A summary of the key physicochemical and available toxicological data for this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₇NS₂ | [4] |

| Molecular Weight | 239.40 g/mol | [4] |

| Appearance | Light yellow to brown clear liquid | [4] |

| Purity | >98.0% (GC) | [4] |

| CAS Number | 3052-61-7 | [4] |

| Hazard Statements | Causes skin irritation (H315), Causes serious eye irritation (H319) | [3][5] |

Toxicological Data:

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of dithiocarbamates involves the reaction of a secondary amine with carbon disulfide in the presence of a base, followed by alkylation with a benzyl halide. A representative protocol is outlined below.

Materials:

-

Diethylamine

-

Carbon disulfide (CS₂)

-

Sodium hydroxide (NaOH)

-

Benzyl chloride

-

Ethanol

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve diethylamine in ethanol.

-

Slowly add carbon disulfide to the stirred solution.

-

Add a solution of sodium hydroxide in ethanol dropwise to the reaction mixture, maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to stir for an additional hour at room temperature.

-

Slowly add benzyl chloride to the reaction mixture and continue stirring overnight at room temperature.

-

Remove the ethanol under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and evaporate the solvent to yield crude this compound.

-

The crude product can be further purified by column chromatography on silica gel.

Analytical Methodology: GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is a suitable method for the identification and quantification of this compound. The following is a general protocol that can be optimized for specific instrumentation.

Instrumentation:

-

Gas chromatograph with a mass selective detector (GC-MS)

GC-MS Conditions:

-

Injector Temperature: 250°C[8]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min[10]

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp: 10°C/min to 280°C

-

Hold at 280°C for 5 minutes

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C[10]

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 50-400

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Prepare a series of calibration standards by diluting the stock solution.

-

For analysis of experimental samples, dissolve or extract the sample in the chosen solvent and dilute as necessary to fall within the calibration range.

Mechanism of Action: Inhibition of Oxidative Phosphorylation

Dithiocarbamates are known to exert their biological effects through various mechanisms, with a significant one being the interference with cellular energy metabolism.[1] Benzyl diethyldithiocarbamates have been shown to act as inhibitors of oxidative phosphorylation in mitochondria.[11] This inhibition is a key aspect of their herbicidal and potentially other biological activities.

The primary site of action for some dithiocarbamates is the electron transport chain (ETC), a series of protein complexes embedded in the inner mitochondrial membrane.[1] Specifically, compounds like maneb have been found to inhibit Complex III of the ETC.[1] By disrupting the flow of electrons, these compounds prevent the generation of the proton gradient necessary for ATP synthesis by ATP synthase. This leads to a depletion of cellular ATP, ultimately causing cell death.

Below is a diagram illustrating the proposed mechanism of action of this compound on the mitochondrial electron transport chain.

Caption: Inhibition of the mitochondrial electron transport chain by this compound.

Conclusion

This compound is a compound of interest due to its demonstrated biological activity, particularly its role as an inhibitor of oxidative phosphorylation. This guide has provided essential information for researchers and professionals in drug development, covering its chemical properties, methods for its synthesis and analysis, and its mechanism of action. Further research into the specific toxicological profile and the full range of biological activities of this compound is warranted to explore its potential applications.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C12H17NS2 | CID 590455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. chemical-label.com [chemical-label.com]

- 6. ijpsm.com [ijpsm.com]

- 7. ijpsm.com [ijpsm.com]

- 8. Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ewai-group.com [ewai-group.com]

- 10. scispace.com [scispace.com]

- 11. Inhibition of oxidative phosphorylation by organotin thiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectral Data of Benzyl Diethyldithiocarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl diethyldithiocarbamate is an organosulfur compound with the chemical formula C₁₂H₁₇NS₂. As a member of the dithiocarbamate class of molecules, it is of significant interest to researchers in various fields, including medicinal chemistry and materials science, due to the versatile coordination chemistry and biological activity associated with the dithiocarbamate functional group. A thorough understanding of its spectral properties is fundamental for its identification, characterization, and the elucidation of its roles in chemical and biological systems.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It includes detailed experimental protocols and presents the quantitative spectral data in a clear, tabular format for ease of reference and comparison.

Chemical Structure and Properties

Chemical Name: Benzyl N,N-diethylcarbamodithioate CAS Number: 3052-61-7[1] Molecular Formula: C₁₂H₁₇NS₂[1] Molecular Weight: 239.4 g/mol [1] Appearance: Light yellow to brown clear liquid.

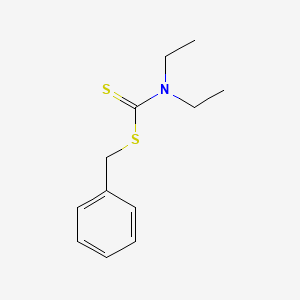

Structure:

Caption: Chemical structure of this compound.

Spectral Data

The following sections present the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules in solution.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.20 - 7.40 | m | 5H | Aromatic protons (C₆H₅) |

| 4.60 | s | 2H | Benzyl protons (-S-CH₂ -Ph) |

| 3.85 | q | 4H | Methylene protons (-N-(CH₂ CH₃)₂) |

| 1.25 | t | 6H | Methyl protons (-N-(CH₂CH₃ )₂) |

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 201.5 | C=S |

| 137.0 | Aromatic C (quaternary) |

| 129.0 | Aromatic CH |

| 128.5 | Aromatic CH |

| 127.5 | Aromatic CH |

| 49.5, 47.0 | -N-(C H₂CH₃)₂ |

| 41.0 | -S-C H₂-Ph |

| 12.5, 11.5 | -N-(CH₂C H₃)₂ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3030 | Medium | Aromatic C-H stretch |

| 2970 - 2850 | Strong | Aliphatic C-H stretch |

| 1495 | Strong | C=N⁺ stretching (thioureide band) |

| 1450 | Medium | C-N stretching |

| 1270 | Strong | C-S stretching |

| 990 | Strong | C-S stretching |

| 700 | Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

GC-MS Spectral Data

| m/z | Relative Intensity | Assignment |

| 239 | Moderate | [M]⁺ (Molecular ion) |

| 148 | High | [N(CH₂CH₃)₂CS]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 88 | Moderate | [S=C=N(CH₂CH₃)₂]⁺ |

| 72 | Moderate | [N(CH₂CH₃)₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

Caption: Workflow for NMR Spectroscopy.

Procedure:

-

Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a clean NMR tube. A small amount of tetramethylsilane (TMS) is added to serve as an internal reference.

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, spectra are typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay) is processed using Fourier transformation. The resulting spectrum is then phase-corrected and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

Caption: Workflow for IR Spectroscopy.

Procedure:

-

Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a small drop of the compound between two infrared-transparent salt plates (e.g., NaCl or KBr) to create a thin film.

-

Data Acquisition: A background spectrum of the empty sample compartment is recorded first. The sample is then placed in the path of the IR beam, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

-

Data Analysis: The positions of the absorption bands are identified and assigned to the corresponding functional group vibrations.

Mass Spectrometry (MS)

Caption: Workflow for GC-MS Analysis.

Procedure:

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent is injected into a Gas Chromatograph (GC). The GC separates the analyte from the solvent and other potential impurities.

-

Ionization: The separated molecules enter the mass spectrometer's ion source, where they are typically ionized by electron impact (EI). This high-energy process often leads to fragmentation of the molecule.

-

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.

-

Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value, generating the mass spectrum.

Conclusion

The spectral data presented in this guide provide a comprehensive fingerprint for the identification and characterization of this compound. The ¹H and ¹³C NMR spectra confirm the connectivity of the atoms within the molecule, the IR spectrum identifies the key functional groups, and the mass spectrum provides the molecular weight and characteristic fragmentation pattern. These data and the accompanying experimental protocols serve as a valuable resource for researchers working with this compound.

References

An In-depth Technical Guide to the Solubility of Benzyl Diethyldithiocarbamate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of benzyl diethyldithiocarbamate in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility, miscibility, and the experimental protocols for their determination.

Core Compound Properties

This compound (C₁₂H₁₇NS₂) is an organosulfur compound with a molecular weight of 239.4 g/mol .[1][2] It is typically supplied as a light yellow to brown clear liquid, a physical state that is crucial in understanding its solubility behavior with organic solvents.[3] As a liquid, its interaction with liquid solvents is often described in terms of miscibility.

Qualitative Solubility and Miscibility

Based on the principle of "like dissolves like," this compound, a relatively non-polar molecule with a benzyl group and alkyl chains, is expected to be miscible with a wide range of common organic solvents. While specific quantitative data is scarce, its liquid nature suggests that it will readily mix with many organic liquids. The table below summarizes the expected miscibility based on general chemical principles.

| Solvent | Polarity | Expected Miscibility with this compound | Rationale |

| Non-Polar Solvents | |||

| Hexane | Non-Polar | Likely Miscible | Similar non-polar characteristics. |

| Toluene | Non-Polar | Likely Miscible | Aromatic nature of toluene is compatible with the benzyl group. |

| Diethyl Ether | Non-Polar | Likely Miscible | "Like dissolves like" principle. |

| Polar Aprotic Solvents | |||

| Dichloromethane (DCM) | Polar Aprotic | Likely Miscible | Commonly used as a solvent for similar organic compounds. |

| Chloroform | Polar Aprotic | Likely Miscible | Often used in organic synthesis and extractions with dithiocarbamates. |

| Ethyl Acetate | Polar Aprotic | Likely Miscible | Good general-purpose solvent for moderately polar compounds. |

| Acetone | Polar Aprotic | Likely Miscible | Effective solvent for a wide range of organic molecules. |

| Acetonitrile | Polar Aprotic | Likely Miscible | A common solvent in organic chemistry. |

| Polar Protic Solvents | |||

| Methanol | Polar Protic | Likely Miscible | The organic nature of the molecule should allow for miscibility. |

| Ethanol | Polar Protic | Likely Miscible | Similar to methanol, expected to be a good solvent. |

Experimental Protocols for Solubility and Miscibility Determination

For a precise quantitative or qualitative determination of the solubility or miscibility of this compound in a specific organic solvent, a standardized experimental protocol should be followed.

Protocol for Determining Miscibility (Liquid-Liquid)

This protocol is a general method for visually determining if two liquids are miscible.

-

Preparation : Ensure both the this compound and the selected organic solvent are at a constant, recorded temperature (e.g., 25°C).

-

Initial Test : In a clear, clean test tube, add a specific volume of the organic solvent (e.g., 1 mL).

-

Addition of Solute : To the solvent, add an equal volume of this compound (1 mL).

-

Mixing : Vigorously shake or vortex the test tube for a set period (e.g., 1-2 minutes).

-

Observation : Allow the mixture to stand and observe.

-

Varying Proportions : To confirm complete miscibility, the experiment should be repeated with varying proportions of the two liquids (e.g., 1:3 and 3:1 ratios of solute to solvent).

Protocol for Quantitative Solubility Determination (if solid at test temperature)

While this compound is a liquid at standard conditions, this protocol would apply if it were a solid or for determining the solubility of a solid derivative.

-

Saturation : Add an excess amount of the solid compound to a known volume of the solvent in a sealed container.

-

Equilibration : Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).

-

Phase Separation : Allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to separate the saturated liquid phase from the excess solid.

-

Quantification : Accurately measure a known volume of the saturated solution.

-

Solvent Evaporation : Evaporate the solvent from the measured volume of the saturated solution under controlled conditions (e.g., using a rotary evaporator or a gentle stream of inert gas).

-

Mass Determination : Weigh the remaining solid residue.

-

Calculation : Calculate the solubility in terms of mass per unit volume (e.g., g/100 mL) or moles per liter (mol/L).

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the miscibility of a liquid compound like this compound in an organic solvent.

Caption: Workflow for Miscibility Determination.

This guide provides a foundational understanding of the solubility and miscibility of this compound in organic solvents, emphasizing experimental determination in the absence of extensive published quantitative data. For specific applications, it is highly recommended to perform the experimental protocols outlined above to ascertain the precise solubility or miscibility in the solvent of interest.

References

An In-depth Technical Guide on the Thermal Stability and Degradation of Benzyl Diethyldithiocarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and potential degradation pathways of Benzyl diethyldithiocarbamate. Due to the limited availability of direct experimental data on this specific compound, this guide synthesizes information from related dithiocarbamate esters and general principles of thermal decomposition to project its behavior. It is intended to serve as a foundational resource for researchers and professionals in drug development and materials science.

Introduction

This compound, a dithiocarbamate ester, belongs to a class of organosulfur compounds with a wide range of applications, including in agriculture as pesticides and in medicine. The stability of such compounds under various stress conditions, particularly temperature, is a critical factor in their storage, formulation, and application. Understanding the thermal stability and degradation profile of this compound is essential for predicting its shelf-life, identifying potential degradation products, and ensuring its safe handling and use.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C12H17NS2 |

| Molecular Weight | 239.4 g/mol |

| CAS Number | 3052-61-7 |

| Appearance | Light yellow to Brown clear liquid |

| Boiling Point | 172 °C at 15 mmHg |

| Specific Gravity | 1.12 (20/20 °C) |

| Refractive Index | 1.62 |

Data sourced from PubChem and commercial supplier information.[1][2][3]

Thermal Stability Analysis

3.1. Projected Thermal Behavior

Based on the general knowledge of related compounds, the thermal decomposition of this compound is likely to proceed in one or more steps, with the initial cleavage potentially occurring at the C-S or S-C bonds. The thermal stability of various metal dithiocarbamate complexes has been studied, with decomposition temperatures varying widely depending on the metal center and organic substituents.[5][6][7] For organic esters, the stability will be dictated by the bond energies within the molecule.

To provide a comparative context, Table 2 summarizes thermal decomposition data for some related dithiocarbamate compounds. It is important to note that these are metal complexes, and their decomposition pathways may differ significantly from the benzyl ester.

| Compound | Decomposition Temperature (°C) | End Product |

| Silver dithiocarbamates derived from amino acid esters | 199 - 252 | Not specified |

| [M(S2CN(C2H5)(CH2CH2OH))] (M=Co, Ni, Cu, Zn, Cd) | Varies with metal | Metal oxide or metal |

| Cd ethylene-bis-dithiocarbamate | 120 | Not specified |

| Cu ethylene-bis-dithiocarbamate | 140 | Not specified |

| Mn ethylene-bis-dithiocarbamate | 150 | Not specified |

| Ni ethylene-bis-dithiocarbamate | 200 | Not specified |

Data is indicative of the general thermal lability of the dithiocarbamate moiety and is sourced from studies on related complexes.[5][6][7]

Proposed Thermal Degradation Pathway

The thermal degradation of this compound is anticipated to generate a variety of smaller molecules through radical or concerted mechanisms. Poisonous gases, including carbon disulfide, oxides of sulfur, and oxides of nitrogen, are known to be generated during the thermal decomposition of dithiocarbamates.[8]

A plausible degradation pathway could be initiated by the homolytic cleavage of the benzylic C-S bond, which is generally weaker than other bonds in the molecule, leading to a benzyl radical and a diethyldithiocarbamate radical. These reactive intermediates can then undergo a series of reactions, such as recombination, disproportionation, and fragmentation.

A proposed degradation pathway is visualized in the following diagram:

Experimental Protocols

To experimentally determine the thermal stability and degradation products of this compound, the following methodologies are recommended.

5.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperatures at which the compound decomposes and to quantify the mass loss at each stage.

-

Apparatus: A calibrated thermogravimetric analyzer.

-

Methodology:

-

Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina or platinum).

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Maintain a constant flow of an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) through the furnace during the experiment.

-

Record the sample mass as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset decomposition temperature, peak decomposition temperatures (from the derivative curve, DTG), and the percentage of mass loss at each decomposition step.

-

5.2. Differential Scanning Calorimetry (DSC)

-

Objective: To determine the temperatures of thermal transitions such as melting, and to measure the enthalpy changes associated with these transitions and with decomposition.

-

Apparatus: A calibrated differential scanning calorimeter.

-

Methodology:

-

Accurately weigh 2-5 mg of this compound into a DSC pan (e.g., aluminum).

-

Seal the pan hermetically. An empty, sealed pan is used as a reference.

-

Place the sample and reference pans in the DSC cell.

-

Heat the sample from a sub-ambient temperature (e.g., -50 °C) to a temperature beyond its decomposition point (as determined by TGA) at a constant heating rate (e.g., 10 °C/min).

-

Maintain a constant flow of an inert gas (e.g., nitrogen) over the pans.

-

Record the differential heat flow between the sample and the reference as a function of temperature.

-

Analyze the resulting DSC curve to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition), and to calculate the associated enthalpy changes.

-

5.3. Evolved Gas Analysis - Mass Spectrometry (EGA-MS)

-

Objective: To identify the volatile degradation products evolved during the thermal decomposition of the compound.

-

Apparatus: A TGA instrument coupled to a mass spectrometer.

-

Methodology:

-

Perform a TGA experiment as described in section 5.1.

-

The gas evolved from the TGA furnace is transferred to the mass spectrometer via a heated transfer line.

-

The mass spectrometer continuously analyzes the evolved gases, providing mass spectra of the components as a function of temperature.

-

Correlate the evolution of specific gases with the mass loss events observed in the TGA curve to identify the degradation products at each stage of decomposition.

-

The following diagram illustrates a general workflow for the thermal analysis of this compound.

Conclusion

While direct experimental data on the thermal stability of this compound is scarce, this guide provides a projected overview based on the known behavior of related dithiocarbamate compounds. The thermal decomposition is likely to be a complex process involving the cleavage of the C-S bond and subsequent reactions of the resulting radical fragments, leading to the formation of various volatile products, including carbon disulfide and diethylamine. For a definitive understanding of its thermal properties, experimental investigation using techniques such as TGA, DSC, and EGA-MS is essential. The protocols outlined in this guide provide a robust framework for conducting such studies.

References

- 1. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control | Semantic Scholar [semanticscholar.org]

- 3. Synthesis of functionalized S-benzyl dithiocarbamates from diazo-compounds via multi-component reactions with carbon disulfide and secondary amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. akjournals.com [akjournals.com]

- 6. Silver dithiocarbamates derived from amino acid esters - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01476J [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Thiocarbamate Esters and Salts/Dithiocarbamate Esters and Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

In-Depth Technical Guide: Health and Safety Information for Benzyl Diethyldithiocarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available health and safety information for Benzyl diethyldithiocarbamate (CAS No. 3052-61-7). The information herein is compiled from various safety data sheets and scientific databases to aid researchers, scientists, and drug development professionals in the safe handling and use of this compound.

Chemical and Physical Properties

This compound is a light yellow to brown clear liquid.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₇NS₂ | [2] |

| Molecular Weight | 239.40 g/mol | [2] |

| Purity | >98.0% (GC) | [1] |

| Appearance | Light yellow to Brown clear liquid | [1] |

| Boiling Point | 172 °C at 15 mmHg | [3] |

| Specific Gravity | 1.12 (20/20 °C) | [3] |

| Refractive Index | 1.62 | [3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements based on notifications to the European Chemicals Agency (ECHA).[2]

The signal word associated with these hazards is "Warning".[2] The hazard classes and categories are Skin Irritation Category 2 and Eye Irritation Category 2.[2]

Toxicological Information

It is crucial to note that the following data are for related compounds and should be interpreted with caution as they may not accurately reflect the toxicity of this compound.

| Compound | Test | Route | Species | Result | Source(s) |

| Zinc (II) N-Benzyl methyl Dithiocarbamate | LD50 | Oral | Male Mice | 954 mg/kg BW | [5] |

| Zinc (II) N-Benzyl methyl Dithiocarbamate | LD50 | Oral | Female Mice | 794.3 mg/kg BW | [5] |

These values suggest that related dithiocarbamate complexes may have slight acute oral toxicity.[5]

Skin and Eye Irritation

As per the GHS classification, this compound is a skin and eye irritant.[2] While specific study reports for this compound under OECD guidelines were not found, the following sections describe the standard protocols for assessing these endpoints.

This test is designed to determine the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

-

Test Animals: Healthy, young adult albino rabbits are typically used.[6]

-

Procedure: A small area of the animal's skin is clipped free of fur. 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to the skin under a gauze patch.[6]

-

Exposure: The patch is left in place for 4 hours.[6]

-

Observation: After the exposure period, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.[6]

-

Scoring: The severity of erythema and edema is scored according to a standardized scale.

This test evaluates the potential of a substance to cause irritation or corrosion to the eye.

-

Test Animals: Healthy, adult albino rabbits are used.[7]

-

Procedure: A single dose of the test substance (typically 0.1 mL for liquids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.[7]

-

Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation. Observations can be extended up to 21 days to determine the reversibility of effects.[7]

-

Scoring: Lesions are scored based on a standardized system to determine the overall irritation potential.

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure safety.

-

Handling:

-

Wash hands and face thoroughly after handling.[8]

-

Use in a well-ventilated area. Local exhaust ventilation should be used if vapor or aerosol will be generated.[8]

-

Avoid contact with skin, eyes, and clothing.[8]

-

Wear appropriate personal protective equipment (PPE), including protective gloves, eye protection (safety glasses or face shield), and protective clothing.[8]

-

-

Storage:

Emergency Procedures

In case of accidental exposure, follow these first-aid measures and emergency procedures.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice or attention.[8]

-

Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice or attention. Take off contaminated clothing and wash it before reuse.[8]

-

Ingestion: If swallowed, rinse mouth. Call a poison center or doctor if you feel unwell.

-

Inhalation: Move the person to fresh air and keep comfortable for breathing. If experiencing respiratory symptoms, call a poison center or doctor.

-

Spill or Leak:

Toxicokinetics and Metabolism

Specific studies on the toxicokinetics (absorption, distribution, metabolism, and excretion) of this compound were not identified. General information on related compounds suggests that dithiocarbamates can be metabolized and excreted. The benzyl group in other compounds is known to be metabolized to benzoic acid. However, the complete metabolic pathway for this compound is not documented in the available literature.

Regulatory Information

It is important to note that this product may not be on the EPA Toxic Substances Control Act (TSCA) inventory.[8] For research and development purposes, it is supplied under the supervision of a technically qualified individual, and its health risks have not been fully determined.[8]

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal safety data sheet (SDS) provided by the manufacturer. It is the responsibility of the user to conduct a thorough risk assessment before using this chemical.

References

- 1. ijpsm.com [ijpsm.com]

- 2. This compound | C12H17NS2 | CID 590455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Frontiers | Next generation risk assessment: an ab initio case study to assess the systemic safety of the cosmetic ingredient, benzyl salicylate, after dermal exposure [frontiersin.org]

- 4. Phenylmethyl carbamodithioate | C8H9NS2 | CID 3033101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Effect of N-benzyl-D-glucamine dithiocarbamate on the renal toxicity produced by subacute exposure to cadmium in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 8. Benzyl dimethyldithiocarbamate | C10H13NS2 | CID 81664 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Genesis of a Versatile Molecule: An In-depth Technical Guide to the Discovery and History of Dithiocarbamate Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithiocarbamates (DTCs) represent a class of organosulfur compounds characterized by the functional group R₂NCS₂⁻. Their history is a compelling narrative of scientific curiosity and serendipitous discovery, evolving from industrial applications to a promising class of therapeutic agents. This technical guide provides a comprehensive overview of the discovery and historical development of dithiocarbamate compounds, detailing key milestones, experimental methodologies, and their expanding role in medicine and agriculture.

A Historical Trajectory of Discovery and Application

The journey of dithiocarbamates began in the mid-19th century. While the exact year of their initial synthesis is not definitively documented, the first reported use of dithiocarbamic acids is attributed to Debus in 1850.[1][2] The early advancements in dithiocarbamate chemistry were primarily driven by their utility in industrial processes. In the 1880s, they were first employed as catalysts in the vulcanization of rubber, a process that enhances the durability and elasticity of rubber products.[3]

The turn of the 20th century marked a significant shift in the application of dithiocarbamates towards agriculture. In the 1930s, the first dithiocarbamate-based fungicides, thiram and ziram, were introduced to the market.[4] A pivotal moment came in 1943 with the patenting of nabam, the first dithiocarbamate derivative to be registered as a fungicide for agricultural use.[3] This was soon followed by the development of metal-complexed dithiocarbamates like zineb (zinc) and maneb (manganese), which exhibited broad-spectrum fungicidal activity and saw extensive use in protecting crops.[5]

The mid-20th century witnessed the entry of dithiocarbamates into the realm of medicine. The most notable example is disulfiram (Antabuse), the active metabolite of which is diethyldithiocarbamate (DDC).[3] Its application in the treatment of alcohol misuse disorder highlighted the potential for dithiocarbamates to interact with biological systems in a therapeutically meaningful way. Over the past few decades, research has unveiled a wide array of biological activities of dithiocarbamates, including anticancer, antimicrobial, and neuroprotective effects, leading to a resurgence of interest in this versatile class of compounds.

Core Chemistry: Synthesis and Characterization

The fundamental synthesis of dithiocarbamate salts involves the reaction of a primary or secondary amine with carbon disulfide in the presence of a base, typically sodium hydroxide.[5]

General Reaction Scheme:

R₂NH + CS₂ + NaOH → R₂NCS₂⁻Na⁺ + H₂O

This straightforward, often one-pot synthesis, has facilitated the generation of a vast library of dithiocarbamate derivatives with diverse physicochemical properties.

Experimental Protocols

A detailed protocol for the synthesis of sodium diethyldithiocarbamate is as follows:

-

Reactants: Diethylamine, carbon disulfide, and sodium hydroxide.

-

Procedure: To a solution of diethylamine in an appropriate solvent (e.g., ethanol or water), carbon disulfide is added dropwise with stirring, while maintaining a low temperature (typically 0-10 °C) in an ice bath. Subsequently, a solution of sodium hydroxide is added slowly. The reaction mixture is stirred for a specified period to ensure complete reaction.

-

Purification: The resulting sodium diethyldithiocarbamate salt can be precipitated by the addition of a non-polar solvent like diethyl ether. The precipitate is then collected by filtration, washed with cold solvent to remove unreacted starting materials and byproducts, and dried under vacuum.[4]

The structural elucidation and confirmation of synthesized dithiocarbamates are crucial. The following spectroscopic techniques are commonly employed:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: A small amount of the dried dithiocarbamate sample (1-2 mg) is intimately mixed with dry potassium bromide (KBr) (100-200 mg) and pressed into a thin pellet.

-

Data Acquisition: The IR spectrum is recorded over a range of 4000-400 cm⁻¹.

-

Key Vibrational Bands: The characteristic stretching vibrations of the thioureide C-N bond (around 1450-1550 cm⁻¹) and the C-S bond (around 950-1050 cm⁻¹) are key diagnostic peaks.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: The dithiocarbamate sample (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired.

-

Analysis: The chemical shifts and coupling constants of the protons and carbons in the vicinity of the dithiocarbamate moiety provide detailed structural information.

-

Quantitative Data on Biological Activity

The therapeutic and agricultural potential of dithiocarbamates is underscored by their potent biological activity. The following tables summarize key quantitative data.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Triphenyltin ethyl phenyl dithiocarbamate | K562 (Leukemia) | 0.01 - 0.30 | [6] |

| Triphenyltin butyl phenyl dithiocarbamate | K562 (Leukemia) | 0.01 - 0.30 | [6] |

| Organotin(IV) dithiocarbamates (ODTC 1–7) | Jurkat E6.1 (T-lymphoblastic leukemia) | 0.18 - 3.10 | [6] |

| Dibutyltin(IV) dithiocarbamate complexes | MCF-7 (Breast cancer) | 95 - 71 µg/mL | [6] |

| Gallium(III)-dithiocarbamate complexes | Various human cancer cell lines | Varies | [7] |

| Sulfonamide-derived dithiocarbamate gold(I) complexes | Caco-2 (Colon cancer) | Varies | [8] |

| Dithiocarbamate derivative SHD-2 | HeLa (Cervical cancer) | 0.31 ± 0.09 | [9] |

| Pd(II) and Pt(II) dithiocarbamate complexes | MCF-7 (Breast cancer) | Moderate activity | [10] |

Table 1: Cytotoxicity of Dithiocarbamate Compounds against Cancer Cell Lines. This table presents the half-maximal inhibitory concentration (IC₅₀) values of various dithiocarbamate derivatives against a range of human cancer cell lines.

| Fungicide | Pathogen | EC₅₀ (ppm) | Reference |

| Mancozeb | Colletotrichum acutatum | Varies | [11] |

| Mancozeb | Magnaporthe oryzae | 0.25 | [12] |

Table 2: Efficacy of Dithiocarbamate Fungicides. This table shows the effective concentration required to inhibit 50% of pathogen growth (EC₅₀) for the widely used fungicide mancozeb against different plant pathogens.

| Dithiocarbamate Derivative | Enzyme | IC₅₀ (µM) | Reference |

| Compound 2g | Acetylcholinesterase (AChE) | 0.53 ± 0.001 | [2] |

| Compound 2f | Acetylcholinesterase (AChE) | 0.74 ± 0.001 | [2] |

| Compound 2j | Acetylcholinesterase (AChE) | 0.89 ± 0.002 | [2] |

| Compound 2f | Butyrylcholinesterase (BuChE) | 1.39 ± 0.041 | [2] |

| Compound 2g | Butyrylcholinesterase (BuChE) | 3.64 ± 0.072 | [2] |

Table 3: Cholinesterase Inhibition by Dithiocarbamate Derivatives. This table presents the half-maximal inhibitory concentration (IC₅₀) values of novel dithiocarbamate compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease.

Signaling Pathways and Experimental Workflows

The diverse biological effects of dithiocarbamates stem from their ability to modulate various cellular signaling pathways. Their strong metal-chelating properties and reactivity with thiol groups are central to their mechanisms of action.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Dithiocarbamates, such as pyrrolidine dithiocarbamate (PDTC), are potent inhibitors of this pathway.[13] Their inhibitory action is believed to involve the chelation of zinc ions, which are essential for the activity of certain enzymes in the NF-κB cascade, and the direct inhibition of the IκB kinase (IKK) complex.[14][15]

References

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 2. Synthesis and biological evaluation of a series of dithiocarbamates as new cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. clyte.tech [clyte.tech]

- 4. researchgate.net [researchgate.net]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]

- 8. researchgate.net [researchgate.net]

- 9. The IκB kinase complex: master regulator of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Amyloid Beta and Phosphorylated Tau Accumulations Cause Abnormalities at Synapses of Alzheimer’s disease Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Zinc is required in pyrrolidine dithiocarbamate inhibition of NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The inhibitor of κB kinase β (IKKβ) phosphorylates IκBα twice in a single binding event through a sequential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical studies on Benzyl diethyldithiocarbamate structure

An In-depth Technical Guide on the Theoretical and Structural Studies of Benzyl Diethyldithiocarbamate

Introduction

This compound (BDDC) is a sulfur-containing organic compound belonging to the dithiocarbamate class. Dithiocarbamates and their derivatives are of significant interest to researchers in chemistry, biology, and medicine due to their versatile applications as pesticides, vulcanization accelerators, and, notably, their potential as therapeutic agents.[1][2] The biological activity of these compounds is intrinsically linked to their molecular structure and electronic properties. Theoretical and computational studies, therefore, play a pivotal role in elucidating these characteristics at an atomic level.

This technical guide provides a comprehensive overview of the theoretical studies on the structure of this compound. It integrates computational data with experimental findings to offer a detailed understanding of its molecular geometry, spectroscopic signatures, and electronic properties. The document is intended for researchers, scientists, and professionals in drug development who are interested in the structural chemistry and potential applications of dithiocarbamate derivatives.

Theoretical Computational Methodology

The structural and electronic properties of this compound are commonly investigated using quantum chemical calculations. Density Functional Theory (DFT) is a widely employed method, often with the B3LYP functional, which provides a good balance between accuracy and computational cost for organic molecules.[3][4] Basis sets such as 6-311G or 6-31+G(d,p) are typically used to describe the atomic orbitals.

The computational process begins with the construction of an initial molecular geometry, which is then optimized to find the lowest energy conformation on the potential energy surface.[5] Following optimization, vibrational frequency calculations are performed to confirm that the structure corresponds to a true minimum (no imaginary frequencies) and to simulate the infrared spectrum.[6] Further analyses, such as Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis, are then conducted to understand the molecule's reactivity, charge distribution, and electronic stability.[4][7]

Molecular Structure and Geometry

Theoretical calculations provide precise data on the molecule's geometric parameters. The optimized structure reveals key bond lengths and angles that define the molecular conformation. The dithiocarbamate (NCS₂) fragment is a critical feature, and its planarity and bond characteristics influence the molecule's overall properties. Theoretical studies on related compounds show that the C-N bond within the dithiocarbamate group exhibits partial double bond character.[8] The bond length between the thiocarbonyl sulfur and carbon (C=S) is typically around 1.65 Å to 1.68 Å.[9]

Table 1: Selected Theoretical and Experimental Geometrical Parameters for Dithiocarbamate Derivatives

| Parameter | Bond/Angle | Theoretical (DFT/B3LYP) | Experimental (X-ray) | Reference |

|---|---|---|---|---|

| Bond Length (Å) | C=S | 1.652 - 1.678 Å | 1.678 Å | [9] |

| C-N (NCS₂) | 1.325 - 1.370 Å | ~1.33 Å | [9][10] | |

| S-C (ester) | 1.749 - 1.850 Å | 1.75 - 1.84 Å | [10] | |

| Bond Angle (°) | S-C-S | 115 - 125° | ~120° | [10][11] |

| C-N-C | 118 - 122° | ~120° | [10] |

Note: Data is based on this compound and structurally similar dithiocarbamate compounds found in the literature, as specific theoretical values for BDDC were not available in a single comprehensive source.

Spectroscopic Analysis

Computational methods are used to predict vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectra, which can be compared with experimental data for structural validation.

FT-IR Spectroscopy

The calculated FT-IR spectrum helps in the assignment of vibrational modes. Key characteristic bands for dithiocarbamates include:

-

ν(C-N) stretching: This "thioureide" band is a crucial indicator of the C-N bond order and typically appears in the 1450-1550 cm⁻¹ region.

-

ν(C=S) stretching: This band is usually observed around 950-1050 cm⁻¹.[9]

-

ν(S-C-S) symmetric stretching: Found in the region of 1000-1100 cm⁻¹.[9]

Table 2: Comparison of Key Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for Dithiocarbamate Derivatives

| Vibrational Mode | Experimental Range | Theoretical Range | Reference |

|---|---|---|---|

| ν(C-N) Thioureide | 1480 - 1520 | 1490 - 1550 | [3][12] |

| ν(C=S) | 1048 | 1097 | [9] |

| ν(C-H) Aromatic | ~3050 | 3060 - 3100 | [3] |

| ν(C-H) Aliphatic | 2850 - 2970 | 2900 - 3000 |[3] |

NMR Spectroscopy

¹H and ¹³C NMR spectra are essential for structural elucidation.[13][14]

-

¹H NMR: Protons of the benzyl group (CH₂) typically appear as a singlet around 4.3-4.6 ppm. The aromatic protons of the phenyl ring resonate in the 7.2-7.5 ppm region. The ethyl groups (-CH₂-CH₃) show a quartet and a triplet, respectively, in the upfield region.

-

¹³C NMR: The thiocarbonyl carbon (C=S) is highly deshielded and appears around 200-205 ppm.[8]

Electronic Properties

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental for understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy gap (ΔE = ELUMO - EHOMO) is a critical parameter indicating the molecule's stability and reactivity.[15] A small HOMO-LUMO gap suggests high polarizability, low kinetic stability, and high chemical reactivity.[4][7] For dithiocarbamate derivatives, the HOMO is often localized on the electron-rich NCS₂ moiety, while the LUMO may be distributed over the benzyl or phenyl rings.

Table 3: Calculated Electronic Properties of Dithiocarbamate Derivatives

| Parameter | Typical Value | Significance | Reference |

|---|---|---|---|

| EHOMO | -5.5 to -6.5 eV | Electron-donating ability | [4][7] |

| ELUMO | -1.0 to -2.0 eV | Electron-accepting ability | [4][7] |

| Energy Gap (ΔE) | 4.0 to 5.0 eV | Chemical reactivity, stability | [4] |

| Electronegativity (χ) | 3.5 to 4.5 eV | Electron attracting power | [9] |

| Chemical Hardness (η) | 2.0 to 2.5 eV | Resistance to charge transfer |[9] |

Molecular Electrostatic Potential (MEP)

The MEP surface is a 3D plot of the electrostatic potential mapped onto the electron density surface. It is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attacks.[3] In dithiocarbamate molecules, the regions of negative potential (red/yellow) are typically located around the electronegative sulfur atoms, making them susceptible to electrophilic attack. Regions of positive potential (blue) are usually found around the hydrogen atoms.[4]

Experimental Protocols

Synthesis of this compound

A common method for synthesizing dithiocarbamates involves the reaction of a secondary amine with carbon disulfide in the presence of a base, followed by reaction with an alkylating agent.[12][16]

Protocol:

-

Formation of Dithiocarbamate Salt: Diethylamine is dissolved in a suitable solvent (e.g., ethanol). The solution is cooled in an ice bath.

-

An equimolar amount of carbon disulfide is added dropwise to the cooled amine solution while stirring.

-

An aqueous solution of sodium hydroxide is then added slowly to the mixture to form the sodium diethyldithiocarbamate salt. The reaction is typically stirred for 2-4 hours at a low temperature.[12]

-

Alkylation: Benzyl chloride (or benzyl bromide) is added to the solution containing the dithiocarbamate salt.

-

The reaction mixture is stirred, often at room temperature, for several hours until the reaction is complete (monitored by TLC).

-

Workup and Purification: The product is extracted using an organic solvent (e.g., dichloromethane). The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography.[17]

Characterization Techniques

-

FT-IR Spectroscopy: Spectra are recorded using a spectrometer (e.g., Perkin Elmer) with KBr pellets for solid samples or as a thin film for liquids.[18][19]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., Bruker, 400 MHz) using a deuterated solvent like CDCl₃, with TMS as the internal standard.[14][19]

-

Single-Crystal X-ray Diffraction: A suitable single crystal of the compound is grown by slow evaporation from a solvent. Data is collected on a diffractometer to determine the precise atomic coordinates, bond lengths, and bond angles.[10][11]

Biological Activity and Potential Mechanism

Dithiocarbamates have demonstrated a wide range of biological activities, including antimicrobial and anti-biofilm properties.[1][2] N-benzyl-N-methyldithiocarbamate (a close analog of BDDC) has been shown to exhibit significant activity against methicillin-resistant Staphylococcus aureus (MRSA).[1]

The mechanism of action is believed to involve the complexation of the dithiocarbamate with metal ions, such as copper or zinc. The resulting metal-dithiocarbamate complex acts as an ionophore, facilitating the transport of the metal ion across the bacterial cell membrane.[1] This leads to a dramatic increase in intracellular metal concentration, causing "copper intoxication," which disrupts metabolic activity and ultimately leads to bacterial cell death.[1] This mechanism is effective against both planktonic bacteria and those embedded in biofilms.

Conclusion

Theoretical studies are indispensable for a comprehensive understanding of the structure, reactivity, and potential applications of this compound. Computational methods like DFT provide detailed insights into molecular geometry, vibrational modes, and electronic properties that are in good agreement with experimental data. The small HOMO-LUMO energy gap and the charge distribution predicted by these studies highlight the molecule's high reactivity, which underpins its biological activity. The synergy between theoretical calculations and experimental validation paves the way for the rational design of new, more potent dithiocarbamate-based therapeutic agents.

References

- 1. N-benzyl- N-methyldithiocarbamate (BMDC) combines with metals to produce antimicrobial and anti-biofilm activity against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization, Biological Activity And Thermal Degradation Of (Benzyl -; P-Chlorobenzyl-)Dithiocarbamate And 1,10-Phenanthroline Mixed Ligands Complexes - International Research Journal of Natural Sciences (IRJNS) [eajournals.org]

- 3. Synthesis, Characterization and Density Functional Theory (DFT) Studies of S-benzyl β-N-(4-NN bischloroaminophenylmethylene) dithiocarbazate – Oriental Journal of Chemistry [orientjchem.org]

- 4. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scirp.org [scirp.org]

- 7. DFT studies on vibrational and electronic spectra, HOMO-LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Quantum Chemical Computation on Molecular Structure, Vibrational Spectra, Hirschfield Surface, HOMO–LUMO and MEP Analysis of Biologically Active Benzyl Hydrazinecarbodithioate – Oriental Journal of Chemistry [orientjchem.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. This compound | C12H17NS2 | CID 590455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. youtube.com [youtube.com]

- 16. Synthesis of functionalized S-benzyl dithiocarbamates from diazo-compounds via multi-component reactions with carbon disulfide and secondary amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. rsc.org [rsc.org]

- 19. scielo.br [scielo.br]

Methodological & Application

Application Notes and Protocols: Benzyl Diethyldithiocarbamate as a Chelating Agent for Heavy Metals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl diethyldithiocarbamate (BDDTC) is an organosulfur compound belonging to the dithiocarbamate class of ligands. Dithiocarbamates are well-recognized for their potent metal-chelating properties, owing to the presence of two sulfur donor atoms that can form stable complexes with a wide range of heavy metal ions.[1] The addition of a benzyl group to the diethyldithiocarbamate (DDC) moiety increases the lipophilicity of the molecule, which can influence its distribution and transport characteristics, a factor of particular interest in biological systems. These compounds are capable of forming stable, often colored, metal-DDC complexes.[1]

This document provides detailed application notes and experimental protocols for the use of BDDTC as a chelating agent for heavy metals, targeting researchers in analytical chemistry, environmental science, and pharmacology.

Mechanism of Chelation

The chelating activity of this compound is centered on the diethyldithiocarbamate ligand. The two sulfur atoms of the DDC group function as a bidentate ligand, meaning they can bind to a single metal ion at two points. This chelation results in the formation of a stable five-membered ring structure with the metal ion.[1] The general reaction for the chelation of a metal ion (Mⁿ⁺) by the diethyldithiocarbamate anion (DDC⁻) is:

Mⁿ⁺ + n(DDC⁻) → M(DDC)ₙ[1]

The lipophilic nature of the resulting metal-BDDTC complex can be advantageous for extracting metal ions from aqueous solutions into organic solvents or for transport across biological membranes. However, this property also warrants careful consideration in biological applications, as it may lead to the redistribution of heavy metals to other tissues.[2]

Applications

The strong chelating ability of BDDTC and other dithiocarbamates makes them suitable for a variety of applications:

-

Analytical Chemistry: Used in the colorimetric determination of heavy metals and for the preconcentration of trace metal ions from environmental samples.[3]

-

Environmental Remediation: Employed in the removal of heavy metals from industrial wastewater and contaminated soils.[4][5] Dithiocarbamates are effective in precipitating metal ions as stable complexes.[6]

-

Drug Development: Investigated for their potential in chelation therapy for heavy metal poisoning, particularly for metals like lead and cadmium.[1][7] The biological activity of the DDC ligand is also being explored in areas such as oncology.[1]

-

Industrial Processes: Utilized as rubber vulcanization accelerators and polymerization inhibitors.[4][5]

Quantitative Data: Stability of Metal-Dithiocarbamate Complexes

| Metal Ion | Log β₂ (Overall Stability Constant) |

| Mn(II) | 5.34 |

| Fe(II) | 6.10 |

| Co(II) | 8.69 |

| Ni(II) | 8.98 |

| Cu(II) | 13.60 |

| Zn(II) | 6.78 |

Data sourced from studies on diethyldithiocarbamate (Dedtc) in 60% ethanol-water mixture at 28°C.[9]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of S-benzyl dithiocarbamates.

Materials:

-

Benzyl halide (e.g., benzyl bromide)

-

Tetraalkylthiuram disulfide (e.g., tetraethylthiuram disulfide)

-

Water (deionized)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a round-bottom flask, dissolve the tetraalkylthiuram disulfide in water.

-

Add the benzyl halide to the solution.

-

Heat the reaction mixture with stirring for a specified time and temperature (e.g., 80°C for 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Extract the aqueous mixture with an organic solvent (e.g., dichloromethane) three times.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-